molecular formula C25H26ClN3O3S B4019335 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide

Cat. No. B4019335
M. Wt: 484.0 g/mol
InChI Key: XLSFPGBLOZDSSH-UHFFFAOYSA-N
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide (referred to as "compound X" in This paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions for the study of this compound.

Mechanism of Action

The exact mechanism of action of compound X is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it may also work by modulating the activity of certain neurotransmitters in the brain, which could lead to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that compound X has several biochemical and physiological effects. For example, it has been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurological disorders. Additionally, it has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using compound X in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been shown to have potent biological activity, which makes it a promising candidate for further study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for the study of compound X. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, more studies could be conducted to explore its potential applications in other areas, such as inflammation and autoimmune disorders. Finally, more studies could be conducted to optimize its synthesis and purification methods, which could make it more accessible for further study.

Scientific Research Applications

Compound X has been the subject of extensive scientific research due to its potential applications in the field of medicine. Some of the areas where this compound has been studied include cancer treatment, neuroprotection, and pain management.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3S/c26-22-11-13-24(14-12-22)33(31,32)29(23-9-5-2-6-10-23)20-25(30)28-17-15-27(16-18-28)19-21-7-3-1-4-8-21/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSFPGBLOZDSSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-phenylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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